REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[C:18]1[O:19][C:20]2[CH:26]=[CH:25][C:24]([CH2:27][C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][N:29]=3)=[CH:23][C:21]=2[CH:22]=1)[CH2:5][N:6]1[CH2:9][CH:8]([C:10]([O:12]CC)=[O:11])[CH2:7]1.[Li+].[OH-].Cl>C1COCC1.O>[F:1][C:2]1[CH:3]=[C:4]([CH2:5][N:6]2[CH2:7][CH:8]([C:10]([OH:12])=[O:11])[CH2:9]2)[CH:15]=[CH:16][C:17]=1[C:18]1[O:19][C:20]2[CH:26]=[CH:25][C:24]([CH2:27][C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][N:29]=3)=[CH:23][C:21]=2[CH:22]=1.[CH2:5]([NH2+:6][CH2:7][CH3:8])[CH3:4] |f:1.2|
|
Name
|
ethyl 1-(3-fluoro-4-(5-(pyridin-2-ylmethyl)benzofuran-2-yl)benzyl)azetidine-3-carboxylate
|
Quantity
|
31 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CN2CC(C2)C(=O)OCC)C=CC1C=1OC2=C(C1)C=C(C=C2)CC2=NC=CC=C2
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
24 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 24° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by SFC (supercritical flash chromatography)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1C=1OC2=C(C1)C=C(C=C2)CC2=NC=CC=C2)CN2CC(C2)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)[NH2+]CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |